molecular formula C7H13NO B1611335 1-(Pyrrolidin-1-yl)propan-2-one CAS No. 54151-38-1

1-(Pyrrolidin-1-yl)propan-2-one

Cat. No.: B1611335
CAS No.: 54151-38-1
M. Wt: 127.18 g/mol
InChI Key: YZZYFRBPGIXHPD-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propan-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials, pyrrolidine and propionyl chloride, are reacted in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyrrolidin-1-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with similar biological activities.

    Pyrrolidine: The parent compound, which serves as a precursor in the synthesis of 1-(Pyrrolidin-1-yl)propan-2-one.

    Pyrrolidin-2,5-dione: Another related compound with distinct chemical properties and applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(9)6-8-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZYFRBPGIXHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306738
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-38-1
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54151-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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